molecular formula C9H12N2 B1351808 N-(pyridin-3-ylmethyl)prop-2-en-1-amine CAS No. 873407-11-5

N-(pyridin-3-ylmethyl)prop-2-en-1-amine

Cat. No. B1351808
CAS RN: 873407-11-5
M. Wt: 148.2 g/mol
InChI Key: XDFBNOXCMYOAPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Pyridin-3-ylmethyl)prop-2-en-1-amine, or NPMPA, is a synthetic amine with a wide range of applications in scientific research. It is a versatile compound that has been used in the synthesis of a variety of compounds, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

Chemodivergent Synthesis

The compound is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . The synthesis process involves α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP .

Pharmaceutical Applications

N-(pyridin-3-ylmethyl)prop-2-en-1-amine serves as a pharmacophore for many molecules with significant biological and therapeutic value . Particularly, N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines have received great attention in recent years due to their varied medicinal applications .

Synthesis of Amides

The compound is used in the synthesis of amides, which are ubiquitous in organic compounds, polymers, natural products, and pharmaceuticals . The synthesis of amides is one of the most executed reactions in organic chemistry .

C–C Bond Cleavage

N-(pyridin-3-ylmethyl)prop-2-en-1-amine is used in the C–C bond cleavage process to synthesize amides . The reaction conditions are mild and metal-free .

Commercial Availability

The compound is commercially available and is provided to early discovery researchers as part of a collection of unique chemicals . However, Sigma-Aldrich, the provider of this product, does not collect analytical data for this product .

Synthesis of 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one

The reaction of 3-acetylpyridine with N, N-dimethylformamide dimethylacetal yields 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one . This reaction is reported to take place in a variety of solvents such as toluene and DMF .

properties

IUPAC Name

N-(pyridin-3-ylmethyl)prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-5-10-7-9-4-3-6-11-8-9/h2-4,6,8,10H,1,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFBNOXCMYOAPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405918
Record name N-(pyridin-3-ylmethyl)prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

873407-11-5
Record name N-(pyridin-3-ylmethyl)prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(pyridin-3-ylmethyl)prop-2-en-1-amine
Reactant of Route 2
Reactant of Route 2
N-(pyridin-3-ylmethyl)prop-2-en-1-amine
Reactant of Route 3
Reactant of Route 3
N-(pyridin-3-ylmethyl)prop-2-en-1-amine
Reactant of Route 4
Reactant of Route 4
N-(pyridin-3-ylmethyl)prop-2-en-1-amine
Reactant of Route 5
Reactant of Route 5
N-(pyridin-3-ylmethyl)prop-2-en-1-amine
Reactant of Route 6
Reactant of Route 6
N-(pyridin-3-ylmethyl)prop-2-en-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.